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Compound of Interest

Compound Name: 1,2,3-Tribromo-4-fluorobenzene

CAS No.: 101051-90-5

Cat. No.: B8576665

Get Quote

1,2,3-Tribromo-4-fluorobenzene is a polyhalogenated aromatic compound featuring a unique

substitution pattern. Its structure, comprising three bromine atoms and one fluorine atom, offers

a rich platform for synthetic diversification. As a substituted benzene derivative, it serves as a

valuable intermediate or building block in the synthesis of complex organic molecules. The

distinct electronic properties and reactivity of the C-Br and C-F bonds allow for selective

functionalization, making it a molecule of significant interest in the fields of medicinal chemistry,

agrochemical development, and materials science. This guide provides a comprehensive

overview of its known properties, logical synthetic approaches, reactivity profile, and essential

safety protocols, grounded in established chemical principles.

PART 1: Physicochemical and Spectroscopic Profile
The specific physical and spectroscopic properties for this exact isomer are not extensively

documented in publicly available literature. However, we can deduce its expected

characteristics based on its structure and data from analogous compounds.

Core Chemical Properties
All quantitative data are summarized in the table below for clarity and ease of reference.
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Property Value Source

CAS Number 101051-90-5 [1]

Alternate CAS 811711-77-0 [1]

Molecular Formula C₆H₂Br₃F [1]

Molecular Weight 332.79 g/mol [1]

IUPAC Name 1,2,3-tribromo-4-fluorobenzene [1]

Synonyms
2,3,4-Tribromofluorobenzene,

2,3,4-tribromo-1-fluorobenzene
[1]

Canonical SMILES C1=CC(=C(C(=C1F)Br)Br)Br [1]

InChI Key
CGWHYIUWDYOQIA-

UHFFFAOYSA-N
[1]

Predicted Physical Properties
Property Predicted Value/State Rationale

Appearance
Colorless to light yellow solid

or oil

Based on similar

polyhalogenated benzenes.[2]

Boiling Point >200 °C

Heavy halogenation

significantly increases boiling

point compared to benzene.

Melting Point
Not available (likely a low-

melting solid)

Symmetrical substitution can

influence melting point;

however, data is unavailable.

Solubility

Insoluble in water; soluble in

organic solvents (e.g., THF,

DCM, Toluene)

Typical for nonpolar,

halogenated aromatic

compounds.

Spectroscopic Characterization
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While specific spectra are not available, the following outlines the expected analytical data for

structural verification.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The spectrum would show two distinct signals in the aromatic region (approx.

7.0-8.0 ppm), each corresponding to one of the two aromatic protons. These signals would

appear as doublets or more complex multiplets due to coupling with each other (meta-

coupling) and with the adjacent fluorine atom (³JHF and ⁴JHF).

¹⁹F NMR: A single resonance would be observed, split into a complex multiplet by coupling

to the two neighboring aromatic protons (ortho- and meta-couplings).

¹³C NMR: Six distinct signals are expected, one for each carbon atom in the aromatic ring.

The carbon attached to fluorine would show a large one-bond coupling constant (¹JCF).

The chemical shifts would be influenced by the heavy bromine and fluorine substituents.[3]

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern

for a molecule containing three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in an

approximate 1:1 ratio), resulting in a cluster of peaks for the molecular ion [M]⁺.

PART 2: Synthesis and Mechanistic Considerations
A specific, peer-reviewed synthesis for 1,2,3-tribromo-4-fluorobenzene is not readily found.

However, a logical and robust synthetic strategy can be designed based on fundamental

principles of electrophilic aromatic substitution (EAS). The most plausible approach involves

the controlled bromination of a fluorinated precursor.

Proposed Synthetic Workflow: Electrophilic Bromination
The directing effects of the fluorine atom are paramount in this synthesis. Fluorine is an ortho-,

para-directing deactivator for electrophilic aromatic substitution.[4][5] This means that incoming

electrophiles will preferentially add to the positions ortho and para to the fluorine atom. The

synthesis must therefore proceed in a way that overcomes or utilizes these directing effects to

achieve the desired 1,2,3-tribromo substitution pattern. A potential route could start from 4-

fluoroaniline or a related compound, using the powerful directing effect of the amine group,

followed by removal of the directing group.
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However, a more direct, albeit potentially lower-yielding, approach is the direct bromination of a

suitable precursor like 2,3-dibromofluorobenzene.

Starting Material

Reagents & Conditions

Final Product

2,3-Dibromo-1-fluorobenzene

Bromine (Br₂) 
 Iron(III) Bromide (FeBr₃) 

 or N-Bromosuccinimide (NBS) 
 Sulfuric Acid (H₂SO₄)

 Electrophilic Aromatic 
 Substitution (Bromination) 

1,2,3-Tribromo-4-fluorobenzene 
 (CAS 101051-90-5)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1,2,3-Tribromo-4-fluorobenzene.

Experimental Protocol (Hypothetical)
This protocol is illustrative and requires optimization based on laboratory results.

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize

HBr byproduct), add 2,3-dibromo-1-fluorobenzene (1.0 eq) and a suitable solvent such as

dichloromethane or acetic acid.
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Causality: The inert and dry atmosphere is critical to prevent quenching of the Lewis acid

catalyst (FeBr₃). The gas scrubber is a necessary safety measure to handle the corrosive

HBr gas generated during the reaction.[6]

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the flask. The mixture

may darken.

Causality: FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond in Br₂ to generate

a potent electrophile ('Br⁺' equivalent) necessary to attack the electron-deactivated

aromatic ring.[7]

Bromination: Cool the reaction mixture to 0-10 °C using an ice bath. Slowly add a solution of

elemental bromine (Br₂, 1.1 eq) in the same solvent via the dropping funnel over 30-60

minutes.

Causality: The reaction is exothermic; slow addition at a reduced temperature helps

control the reaction rate and minimize the formation of over-brominated byproducts. The

fluorine and two bromine atoms are deactivating, necessitating a strong electrophile and

catalyst.[8] The incoming bromine will be directed by the existing substituents to the

available position.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.

Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a cold,

saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

Causality: Sodium bisulfite is a reducing agent that converts unreacted Br₂ to colorless

and non-volatile bromide ions (Br⁻), simplifying purification.

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic

layer, and extract the aqueous layer twice with dichloromethane. Combine the organic

extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure. The crude product can then be purified by column

chromatography on silica gel or by recrystallization.
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PART 3: Reactivity and Synthetic Utility
The synthetic value of 1,2,3-tribromo-4-fluorobenzene lies in the differential reactivity of its

halogen substituents, which can be selectively targeted using various modern synthetic

methodologies.

Electronic Landscape
Inductive Effect: Both fluorine and bromine are highly electronegative and withdraw electron

density from the benzene ring through the sigma framework (inductive effect), deactivating it

towards further electrophilic substitution.[8]

Resonance Effect: Both halogens possess lone pairs that can be donated to the ring via

resonance. This effect is stronger for fluorine than for bromine. This donation partially offsets

the inductive withdrawal and is responsible for the ortho-, para-directing nature of halogens.

Key Reaction Pathways
The three C-Br bonds offer multiple sites for metal-catalyzed cross-coupling reactions. The C-F

bond is generally more robust but can be targeted under specific nucleophilic aromatic

substitution (SNAr) conditions.

Metal-Catalyzed Cross-Coupling Nucleophilic Aromatic Substitution

1,2,3-Tribromo-4-fluorobenzene

Suzuki Coupling 
 (R-B(OH)₂) 
 Pd Catalyst

 Forms C-C bond 
 (at C-Br site)

Heck Coupling 
 (Alkene) 

 Pd Catalyst

 Forms C-C bond 
 (at C-Br site)

Buchwald-Hartwig 
 (R₂NH) 

 Pd Catalyst

 Forms C-N bond 
 (at C-Br site)

SNAr 
 (Nu⁻, e.g., RO⁻) 

 High Temp/Pressure

 Forms C-Nu bond 
 (at C-F site)

Click to download full resolution via product page

Caption: Key reactivity pathways for synthetic diversification.
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Metal-Catalyzed Cross-Coupling: The C-Br bonds are excellent handles for palladium-

catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[7]

Reactivity generally follows the trend C-I > C-Br > C-Cl, making the three C-Br bonds highly

susceptible to oxidative addition to a low-valent palladium catalyst. It may be possible to

achieve selective mono-, di-, or tri-substitution by carefully controlling stoichiometry and

reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The C-F bond is the strongest carbon-halogen

bond. However, SNAr reactions can occur at this position, particularly if the reaction is

facilitated by strong nucleophiles at high temperatures or if additional electron-withdrawing

groups are introduced onto the ring.[9]

PART 4: Applications in Research and Development
While specific applications of this exact molecule are not widely published, its structure is

emblematic of intermediates used in several high-value R&D sectors.

Pharmaceutical Development: Polyhalogenated aromatics are common scaffolds for creating

Active Pharmaceutical Ingredients (APIs).[10] The bromine atoms can be replaced with

various organic fragments via cross-coupling to explore structure-activity relationships

(SAR), while the fluorine atom can enhance metabolic stability and binding affinity.

Agrochemicals: The introduction of fluorine and bromine atoms into organic molecules is a

well-established strategy for developing new herbicides, pesticides, and fungicides with

enhanced potency and environmental persistence profiles.[7]

Materials Science: Fluorinated and brominated aromatic compounds can be used as

monomers or additives in the synthesis of advanced polymers, liquid crystals, and flame-

retardant materials.[9][10] The high atomic weight of bromine, in particular, contributes to

flame retardancy.

PART 5: Safety, Handling, and Disposal
A specific Safety Data Sheet (SDS) for CAS 101051-90-5 is not readily available. The following

guidance is based on data for structurally similar polyhalogenated aromatic compounds.[11]

[12][13][14]
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Hazard Identification
Skin/Eye Irritation: Expected to be a skin and eye irritant. Prolonged contact may cause

redness and discomfort.[11][12]

Inhalation: May cause irritation to the respiratory tract if inhaled as dust or vapor.[12]

Ingestion: May be harmful if swallowed.

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong

acids, and strong bases.[11]

Safe Handling Protocol
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified

chemical fume hood.[14]

Personal Protective Equipment (PPE):

Gloves: Wear chemically resistant gloves (e.g., nitrile).

Eye Protection: Use chemical safety goggles or a face shield.

Lab Coat: A standard lab coat is required.

Handling Practices: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and

clothing. Wash hands thoroughly after handling.[14] Keep away from heat, sparks, and open

flames.[13]

First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.[14]

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty

of soap and water for at least 15 minutes.[15]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[14]

Disposal
Dispose of this chemical and its container in accordance with all local, state, and federal

regulations. It should be treated as hazardous chemical waste and handled by a licensed

professional waste disposal service. Do not allow it to enter the environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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